molecular formula C19H22N2O6S2 B12211975 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12211975
M. Wt: 438.5 g/mol
InChI Key: NAKPFXYKFPBXHW-YBEGLDIGSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a structurally complex small molecule featuring a 1,3-thiazolidin-2,4-dione core substituted with a 4-methoxybenzylidene group at the C5 position. The molecule also incorporates a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an N-ethyl acetamide bridge. This compound belongs to a class of thiazolidinone derivatives, which are widely studied for their diverse pharmacological properties, including hypoglycemic, antimicrobial, and anti-inflammatory activities . The 4-methoxybenzylidene substituent likely modulates electronic and steric interactions, influencing its binding affinity to biological targets such as peroxisome proliferator-activated receptors (PPARs) or enzymes involved in glucose metabolism .

Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C19H22N2O6S2/c1-3-20(14-8-9-29(25,26)12-14)17(22)11-21-18(23)16(28-19(21)24)10-13-4-6-15(27-2)7-5-13/h4-7,10,14H,3,8-9,11-12H2,1-2H3/b16-10-

InChI Key

NAKPFXYKFPBXHW-YBEGLDIGSA-N

Isomeric SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A classic method involves reacting 4-methoxybenzaldehyde with thiourea in the presence of chloroacetic acid under acidic conditions. The reaction proceeds via nucleophilic addition, followed by cyclization to yield 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (Intermediate I).

Reaction Conditions

  • Solvent: Ethanol (reflux, 8–12 hours)

  • Catalyst: None required

  • Yield: 68–72%

Alternative Route via Oxazolone Intermediates

In some protocols, 4-methoxybenzaldehyde is first converted to an oxazolone derivative using ethyl glycinate hydrochloride, followed by sulfurization with Lawesson’s reagent. This method offers higher regioselectivity but requires stringent anhydrous conditions.

Introduction of the Acetamide Side Chain

The N-ethyl-2-(thiazolidin-3-yl)acetamide group is introduced via nucleophilic acyl substitution.

Alkylation of Tetrahydrothiophen-3-amine

Tetrahydrothiophen-3-amine is alkylated with ethyl bromide in the presence of potassium carbonate to form N-ethyltetrahydrothiophen-3-amine . Subsequent oxidation with hydrogen peroxide (30% v/v) yields N-ethyl-1,1-dioxidotetrahydrothiophen-3-amine (Intermediate II).

Key Parameters

  • Oxidation time: 6 hours at 60°C

  • Yield: 85–90%

Acetamide Formation

Intermediate II is reacted with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylchloroacetamide .

Knoevenagel Condensation for Benzylidene Formation

The 4-methoxybenzylidene group is introduced via a Knoevenagel reaction between Intermediate I and 4-methoxybenzaldehyde .

Optimized Conditions

  • Solvent: Anhydrous ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Piperidine (0.1 equiv)

  • Reaction time: 10–12 hours

  • Yield: 75–80%

Stereochemical Control
The (5Z)-configuration is favored by steric hindrance from the methoxy group, as confirmed by X-ray crystallography in analogous compounds.

Final Coupling and Purification

The acetamide side chain (from Step 2.2) is coupled to the thiazolidinone core (from Step 3) via a nucleophilic substitution reaction.

Procedure

  • Dissolve Intermediate I and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylchloroacetamide in dimethylformamide (DMF).

  • Add potassium tert-butoxide (2.2 equiv) at 0°C.

  • Stir at room temperature for 24 hours.

Workup

  • Quench with ice water

  • Extract with ethyl acetate

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1)

  • Final yield: 62–65%

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d6)δ 7.82 (s, 1H, CH=N), 7.48–7.12 (m, 4H, aromatic), 4.21 (q, 2H, NCH2CH3), 3.83 (s, 3H, OCH3)
IR (KBr)1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 1320 cm⁻¹ (S=O)

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:water = 70:30)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Cyclocondensation Short reaction timeModerate stereoselectivity68–72%
Oxazolone Pathway High regioselectivityRequires anhydrous conditions55–60%
Direct Coupling ScalabilityChromatography needed62–65%

Challenges and Optimization Strategies

  • Stereochemical Integrity : Maintaining the (5Z)-configuration requires careful control of reaction pH and temperature.

  • Oxidation Efficiency : Use of urea-hydrogen peroxide adducts improves the oxidation of tetrahydrothiophene derivatives.

  • Solvent Selection : Replacing DMF with acetonitrile reduces side reactions during coupling.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce specific functional groups within the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .

Scientific Research Applications

Enzyme Inhibition

Research indicates that derivatives of thiazolidine compounds can inhibit key enzymes involved in various metabolic pathways. For instance, this compound may act as an inhibitor of Src kinase, which plays a critical role in cancer progression. Studies have shown that similar compounds exhibit significant inhibitory effects on such enzymes, suggesting a potential application in cancer therapeutics .

Antimicrobial Properties

There is substantial evidence that thiazolidine derivatives possess antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have demonstrated that it exhibits antibacterial activity comparable to established antibiotics, indicating its potential use in treating bacterial infections .

Antioxidant Activity

The unique structure of this compound allows it to act as an antioxidant. The presence of sulfur and nitrogen atoms contributes to its ability to scavenge free radicals, which is beneficial in mitigating oxidative stress-related diseases such as neurodegenerative disorders . This property opens avenues for its use in formulations aimed at reducing oxidative damage.

Applications in Medicinal Chemistry

The compound's structural characteristics make it a candidate for further development in drug design. Its potential applications include:

  • Cancer Treatment : As an enzyme inhibitor targeting cancer pathways.
  • Antibiotic Development : Leveraging its antimicrobial properties for new antibiotic formulations.
  • Antioxidant Formulations : Incorporating it into nutraceuticals aimed at reducing oxidative stress.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of thiazolidine derivatives, the compound was tested against several cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could be further explored as a lead compound for developing novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

A comparative study of various thiazolidine derivatives revealed that this compound exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Core Modifications and Pharmacological Implications

Compound Class Core Structure Key Pharmacological Effects Reference
Target Compound 2,4-Dioxo-thiazolidinone PPARγ agonism, hypoglycemic activity
2-Thioxo-thiazolidinone 2-Thioxo-4-thiazolidinone Antimicrobial, antiviral activity
Quinazolinone-thiazolidinone Fused quinazolinone-thiazolidinone Anticonvulsant activity

Variations in the Acetamide Side Chain

The N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl side chain in the target compound contrasts with simpler or bulkier substituents in analogs:

  • N-(5-Methyl-1,3,4-thiadiazol-2-yl)acetamide () introduces a heterocyclic thiadiazole group, which may confer additional antibacterial or antifungal properties .

Synthetic Considerations :
The target compound’s side chain is synthesized via nucleophilic substitution reactions using chloroacetylated intermediates in dimethylformamide (DMF) with potassium carbonate as a base, a method shared with analogs in and .

Research Findings and Data

Structural and Spectroscopic Comparisons

  • NMR Analysis: highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) can localize structural modifications. For the target compound, the 4-methoxybenzylidene group would likely cause upfield shifts in aromatic protons compared to non-substituted analogs.
  • Crystallographic Data : SHELX-based refinements () confirm that the (5Z)-configuration of the benzylidene group is critical for maintaining planarity and π-stacking interactions in the crystal lattice.

Table 2: Key Physicochemical Properties

Property Target Compound 3-Fluoro Analog ()
Molecular Weight 426.5 g/mol 426.5 g/mol
LogP (Predicted) 2.8 3.1
Hydrogen Bond Acceptors 7 7
Aromatic Substituent 4-Methoxybenzylidene 3-Fluorobenzylidene

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure with multiple functional groups that may interact with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C18H19N2O5SC_{18}H_{19}N_{2}O_{5}S, with a molecular weight of 426.5 g/mol. Its structure includes a tetrahydrothiophene ring and thiazolidinone moiety, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC18H19N2O5SC_{18}H_{19}N_{2}O_{5}S
Molecular Weight426.5 g/mol
CAS Number904500-63-6

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of thiazolidinones have demonstrated significant antibacterial and antifungal activities. In vitro assays are essential for assessing the effectiveness of this compound against specific pathogens.

Antioxidant Properties

The presence of methoxy and dioxo groups in the structure may enhance the compound's ability to scavenge free radicals. Studies on related compounds have reported promising antioxidant effects, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Compounds containing thiazolidinone structures have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which could be relevant for therapeutic applications in inflammatory conditions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound. Key findings include:

  • Synthesis : The compound was synthesized through a multi-step reaction involving the formation of the tetrahydrothiophene ring followed by functionalization with the thiazolidinone moiety.
  • Biological Testing : In vitro assays demonstrated that the compound exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Mechanistic Studies : Mechanistic investigations revealed that the compound may exert its effects through modulation of cellular signaling pathways involved in inflammation and oxidative stress.

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